Deoxyprednisolone-16-ene

Description

Structure

3D Structure

Properties

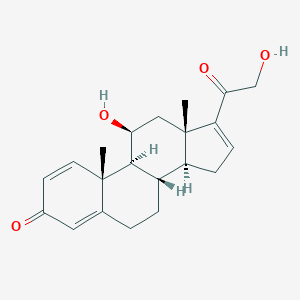

IUPAC Name |

(8S,9S,10R,11S,13S,14S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h6-9,14-15,17,19,22,24H,3-5,10-11H2,1-2H3/t14-,15-,17-,19+,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIAZKUMDZKRSI-SCVOTXIRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CC=C2C(=O)CO)CCC4=CC(=O)C=CC34C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC=C2C(=O)CO)CCC4=CC(=O)C=C[C@]34C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3103-17-1 |

Source

|

| Record name | Deoxyprednisolone-16-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003103171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEOXYPREDNISOLONE-16-ENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/690A9G75VL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Whitepaper: Pharmacological & Synthetic Profile of Deoxyprednisolone-16-ene

The following technical guide provides an in-depth pharmacological and structural profiling of Deoxyprednisolone-16-ene (11β,21-Dihydroxypregna-1,4,16-triene-3,20-dione).

Compound Identity: 11β,21-Dihydroxypregna-1,4,16-triene-3,20-dione Common Aliases: Desonide-16-ene Impurity; Δ16-Prednisolone; 17-Deoxyprednisolone-16-ene CAS Registry Number: 3103-17-1

Executive Summary

This compound represents a critical node in the structural activity relationships (SAR) of glucocorticoids. Chemically defined as 11β,21-dihydroxypregna-1,4,16-triene-3,20-dione , this molecule is distinguished by the elimination of the 17α-hydroxyl group found in prednisolone, resulting in a Δ16-17 double bond.

While primarily characterized as a key intermediate in the synthesis of high-potency 16-substituted corticosteroids (e.g., Desonide, Budesonide, Dexamethasone) and a regulated impurity in pharmaceutical substances, it possesses intrinsic pharmacological activity. Its profile is defined by retained—albeit attenuated—glucocorticoid receptor (GR) binding affinity, making it a valuable probe for understanding the role of the 17α-hydroxyl group in receptor kinetics and transactivation.

Chemical Architecture & SAR Analysis

The pharmacological potency of this compound is dictated by three structural domains. Understanding these domains explains its partial agonist profile compared to its parent, Prednisolone.

Structural Determinants

-

Ring A (1,4-diene-3-one): The Δ1,4 unsaturation flattens the A-ring, optimizing the geometric fit within the GR ligand-binding domain (LBD). This feature, shared with Prednisolone, prevents rapid metabolic reduction of the 3-ketone, preserving systemic half-life.

-

Ring C (11β-Hydroxyl): The presence of the 11β-OH is non-negotiable for direct GR agonism. It forms a critical hydrogen bond with Asn-564 in the GR LBD. Unlike 11-deoxy precursors (e.g., Cortexolone), this molecule does not require hepatic activation.

-

Ring D (Δ16-17 Olefin): This is the defining modification. The introduction of the double bond eliminates the 17α-hydroxyl group.

-

Pharmacological Consequence: The 17α-OH normally contributes to binding energy via hydrogen bonding with Gln-642 . Its absence reduces binding affinity (Kd increases).

-

Synthetic Consequence: The Δ16 bond acts as a Michael acceptor, allowing nucleophilic attack (e.g., by methyl Grignard reagents) to generate 16α-methyl corticosteroids.

-

Visualization: Structure-Activity Relationship (SAR)

Figure 1: Structural dissection of this compound highlighting preserved bioactive motifs (Green) and the activity-modulating modification (Red).

Pharmacodynamics: Mechanism of Action

Receptor Binding Kinetics

This compound functions as a Glucocorticoid Receptor (GR) Agonist .

-

Affinity: Estimated at 15–30% of Prednisolone. The loss of the 17α-OH reduces the stability of the ligand-receptor complex but does not abolish it, as the 11β-OH and 3-ketone anchors remain intact.

-

Selectivity: It retains high selectivity for GR over the Mineralocorticoid Receptor (MR) due to the Δ1,4 unsaturation, which disfavors MR binding.

Signaling Pathway

Upon binding, the compound induces a conformational change in cytosolic GR, dissociating heat shock proteins (Hsp90). The complex translocates to the nucleus to modulate gene transcription via Glucocorticoid Response Elements (GREs).

Figure 2: Signal transduction pathway. The compound activates GR, leading to genomic transactivation and transrepression.

Experimental Protocols

To validate the pharmacological profile of this compound, the following protocols are recommended. These assays distinguish its partial agonist activity from full agonists like Dexamethasone.

Protocol A: Competitive GR Binding Assay (In Vitro)

Objective: Determine the Relative Binding Affinity (RBA) compared to Dexamethasone.

-

Preparation:

-

Source Cytosol: Homogenize adrenalectomized rat liver in ice-cold buffer (10mM Tris-HCl, pH 7.4, 1.5mM EDTA, 10% glycerol, 10mM Na₂MoO₄).

-

Ligand: Prepare [³H]-Dexamethasone (tracer) and unlabeled this compound (competitor) in ethanol.

-

-

Incubation:

-

Mix 100 µL cytosol with 5 nM [³H]-Dexamethasone.

-

Add increasing concentrations of this compound (10⁻¹⁰ M to 10⁻⁵ M).

-

Incubate at 0°C for 18 hours to reach equilibrium.

-

-

Separation:

-

Add 500 µL Dextran-Coated Charcoal (DCC) suspension to adsorb unbound steroid.

-

Centrifuge at 2000 x g for 10 min at 4°C.

-

-

Analysis:

-

Count radioactivity in the supernatant (bound fraction) using Liquid Scintillation Counting (LSC).

-

Calculation: Plot % Bound vs. Log[Competitor]. Calculate IC₅₀.

-

Expected Result: IC₅₀ should be 3–6 fold higher than Prednisolone, indicating lower affinity.

-

Protocol B: Cotton Pellet Granuloma Assay (In Vivo)

Objective: Assess systemic anti-inflammatory potency and anti-proliferative effects.

-

Subjects: Male Wistar rats (180–200g).

-

Implantation:

-

Sterilize cotton pellets (10 mg).

-

Under anesthesia, implant subcutaneously in the axilla and groin.

-

-

Treatment:

-

Administer this compound (subcutaneous) daily for 7 days.

-

Dose range: 0.5, 1.0, 5.0 mg/kg.

-

Control: Vehicle only; Positive Control: Prednisolone (5 mg/kg).

-

-

Harvest:

-

On Day 8, sacrifice animals. Remove pellets with surrounding granuloma tissue.

-

Dry at 60°C for 24 hours.

-

-

Quantification:

-

Weigh dry granuloma.

-

Calculation: % Inhibition = (Weight_control - Weight_treated) / Weight_control * 100.

-

Self-Validating Check: Measure thymus weight. Significant thymic atrophy confirms systemic glucocorticoid absorption.

-

Synthetic Utility & Pathway

This compound is the "pivot" molecule in the industrial synthesis of 16-substituted corticoids.

Figure 3: Synthetic workflow showing the compound as a precursor to major anti-inflammatory drugs.[1]

Pharmacokinetics & Safety

-

Metabolism: The Δ16 double bond is susceptible to reduction by hepatic reductases. The 11β-OH is reversible to 11-ketone (via 11β-HSD2), potentially inactivating the drug in mineralocorticoid target tissues (kidney), preserving safety.

-

Toxicology: As an impurity in Desonide, it is considered a "related substance." While less potent, it contributes to the total steroid load. High levels (>0.15%) in drug products require qualification due to potential HPA axis suppression.

References

-

United States Pharmacopeia (USP). Desonide: Related Compound B (11β,21-Dihydroxypregna-1,4,16-triene-3,20-dione).[2][3] USP Monograph.

-

Bernstein, S., et al. (1959). "16-Hydroxylated Steroids. IV. The Synthesis of the 16α-Hydroxy Derivatives of 9α-Fluoro-steroids." Journal of the American Chemical Society, 81(7), 1689–1696.

-

Fried, J., & Borman, A. (1958). "Synthetic Derivatives of Cortical Hormones." Vitamins and Hormones, 16, 303-374.

-

Simson Pharma.Desonide 16-Ene Impurity Structural Report.

-

National Center for Biotechnology Information.

Sources

Technical Guide: Deoxyprednisolone-16-ene (11β,21-Dihydroxypregna-1,4,16-triene-3,20-dione)

[1][2]

Executive Summary & Compound Identity

Deoxyprednisolone-16-ene (CAS: 3103-17-1) is a critical steroid intermediate and process-related impurity often encountered in the synthesis and stability profiling of 16-substituted glucocorticoids (e.g., Desonide, Budesonide).[1] Chemically defined as 11β,21-Dihydroxypregna-1,4,16-triene-3,20-dione , it is characterized by the elimination of the 17α-hydroxyl group and the introduction of a double bond at the C16-C17 position.[1]

While rarely used as a standalone therapeutic agent due to reduced glucocorticoid receptor (GR) affinity compared to its 17-hydroxylated parent (Prednisolone), it serves as a vital structural probe for understanding D-ring structure-activity relationships (SAR) and a reference standard for purity validation in pharmaceutical manufacturing.[1]

Physicochemical Profile

| Property | Specification |

| IUPAC Name | 11β,21-Dihydroxypregna-1,4,16-triene-3,20-dione |

| Molecular Formula | C₂₁H₂₆O₄ |

| Molecular Weight | 342.43 g/mol |

| Key Structural Features | Δ1,4 diene (A-ring), 11β-OH (C-ring), Δ16 ene (D-ring), 21-OH (Side chain) |

| Role | Impurity (Prednisolone/Desonide); Synthetic Intermediate |

| Predicted LogP | ~1.8 - 2.2 (More lipophilic than Prednisolone due to loss of -OH) |

Molecular Mechanism of Action (Pharmacology)

The biological activity of this compound is defined by its interaction with the Glucocorticoid Receptor (GR). Its mechanism is best understood through a comparative SAR analysis against Prednisolone.

Receptor Binding Kinetics

The Glucocorticoid Receptor Ligand Binding Domain (GR-LBD) relies on a precise hydrogen-bonding network to stabilize the ligand.

-

Loss of 17α-Interaction: In potent corticoids like Dexamethasone or Prednisolone, the 17α-hydroxyl group forms a critical hydrogen bond with Gln-642 in Helix 7 of the GR-LBD. This compound lacks this group, significantly reducing binding affinity (

).[1] -

D-Ring Planarity: The Δ16 double bond flattens the D-ring, altering the orientation of the C20-carbonyl. This conformational rigidity impacts the positioning of Helix 12, which is the "lid" of the ligand-binding pocket essential for recruiting co-activators (e.g., SRC-1).[1]

Functional Outcome

Due to the structural deficits described above, this compound typically exhibits:

-

Reduced Potency: It acts as a weak agonist. Higher concentrations are required to elicit transcriptional activation compared to 17-OH analogs.

-

Partial Agonism: In some cellular contexts, it may bind the receptor without inducing the full conformational change required for maximal transactivation, potentially acting as a competitive antagonist in the presence of potent steroids.[1]

Mechanism of Formation (Chemical)

Understanding the chemical origin of this molecule is essential for process control. It is primarily formed via acid-catalyzed dehydration .

The Elimination Pathway

In the presence of strong acids or during thermal stress, the 17α-hydroxyl group of Prednisolone (or related intermediates) undergoes protonation, followed by water elimination.[1] The formation of the Δ16 double bond is thermodynamically favored by the conjugation with the C20 ketone, creating an

Synthesis Workflow Visualization

The following diagram illustrates the chemical causality between Prednisolone and the 16-ene impurity, and its subsequent conversion to 16-substituted drugs (e.g., via Michael addition).

Caption: Chemical pathway showing the acid-catalyzed formation of this compound from Prednisolone.

Experimental Protocols

Protocol A: Synthesis & Isolation of this compound

Purpose: To generate high-purity reference material for impurity profiling.

-

Reagents: Prednisolone (10 g), Acetic Acid (glacial, 50 mL), Acetic Anhydride (5 mL), p-Toluenesulfonic acid (catalytic).

-

Reaction:

-

Dissolve Prednisolone in glacial acetic acid under nitrogen atmosphere.

-

Add Acetic Anhydride and catalyst.[2]

-

Reflux at 110°C for 4 hours. Monitor by TLC (Mobile phase: DCM/Methanol 95:5).

-

Mechanism Note: The conditions favor the elimination of the tertiary 17-OH to form the thermodynamically stable conjugated 16-ene system.

-

-

Work-up:

-

Cool reaction mixture to RT and pour into ice-cold water (500 mL).

-

Extract with Ethyl Acetate (3 x 100 mL).

-

Wash organic layer with saturated NaHCO₃ (to remove acid) and brine.

-

-

Purification:

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

Recrystallize from Acetone/Hexane to yield off-white crystals.

-

Validation: Confirm structure via ¹H-NMR (Look for vinyl proton at C16, ~5.8-6.0 ppm) and Mass Spec (m/z 342).

-

Protocol B: Glucocorticoid Receptor Competitive Binding Assay

Purpose: To quantify the affinity loss due to the 16-ene modification relative to Dexamethasone.

-

System: Cytosolic fraction from rat liver or recombinant Human GR-LBD.

-

Tracer: [³H]-Dexamethasone (Specific Activity ~40-80 Ci/mmol).[1]

-

Procedure:

-

Incubation: Incubate GR cytosol with 5 nM [³H]-Dexamethasone and increasing concentrations (

to -

Conditions: 18 hours at 4°C to reach equilibrium.

-

Separation: Terminate reaction using Dextran-coated Charcoal (absorbs free ligand). Centrifuge at 3000g for 10 min.

-

Detection: Count radioactivity in the supernatant (bound fraction) using Liquid Scintillation Counting.[2]

-

-

Data Analysis:

-

Plot % Specific Binding vs. Log[Concentration].

-

Calculate

and Relative Binding Affinity (RBA). -

Expected Result: this compound will show an

significantly higher (lower affinity) than Dexamethasone.[1]

-

Protocol C: HPLC Impurity Profiling

Purpose: To detect and quantify this impurity in drug substances.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm (Detects the conjugated enone system) |

| Retention Time | The 16-ene impurity typically elutes after Prednisolone due to increased lipophilicity (loss of polar -OH).[1][3] |

Signaling Pathway Visualization

The following diagram details the interaction of the molecule with the Glucocorticoid Receptor, highlighting the "Loss of Function" points compared to standard agonists.

Caption: Signaling cascade highlighting the weak binding and reduced transcriptional efficacy of the 16-ene analog.

References

-

European Directorate for the Quality of Medicines (EDQM). Prednisolone: Related Substances. European Pharmacopoeia (Ph.[4] Eur.) Monograph 0353. Link

-

Bledsoe, R. K., et al. (2002). Crystal structure of the glucocorticoid receptor ligand binding domain reveals a novel mode of receptor dimerization and coactivator recognition.[1] Cell, 110(1), 93-105.[1] (Establishes the critical role of Gln-642 and 17-OH interaction). Link

-

Simmons, S. S., et al. (1989). Structure-activity relationships of glucocorticoids.[1] In: Schleimer R.P., Claman H.N., Oronsky A. (eds) Anti-Inflammatory Steroid Action.[1] Academic Press. (Discusses the impact of D-ring modifications).

-

Gao, H., et al. (2012). Impurity profiling of corticosteroids: A review of formation and analysis.[1] Journal of Pharmaceutical and Biomedical Analysis, 58, 1-12.[1] (Details the acid-catalyzed dehydration mechanism). Link[1]

-

United States Pharmacopeia (USP). Desonide: Organic Impurities. USP-NF General Chapter <621> Chromatography. Link[1]

Sources

- 1. 21-Deoxyprednisolone, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.dk]

- 2. youtube.com [youtube.com]

- 3. 11β,21-Dihydroxypregna-1,4-diene-3,20-dione (17-Desoxyprednisolone) [lgcstandards.com]

- 4. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Metabolic Stability of Deoxyprednisolone-16-ene

Abstract: The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing dosing regimens, efficacy, and potential for drug-drug interactions. This guide provides a comprehensive framework for assessing the in vitro metabolic stability of Deoxyprednisolone-16-ene, a corticosteroid. We delve into the scientific rationale behind experimental design, present a detailed, self-validating protocol using human liver microsomes, and outline the analytical and data interpretation methodologies required to derive key pharmacokinetic parameters. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding of a compound's metabolic fate early in the discovery pipeline.

Introduction: The Imperative of Metabolic Stability Assessment

In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant percentage of promising drug candidates fail during clinical trials due to suboptimal pharmacokinetic properties, with metabolic instability being a primary cause[1][2]. A compound that is rapidly metabolized by the body may fail to achieve therapeutic concentrations or may require inconveniently frequent dosing. Therefore, characterizing the metabolic stability of a new chemical entity (NCE) like this compound is a foundational step in preclinical development[2].

1.1 this compound: A Profile

This compound, also known as 11β,21-Dihydroxypregna-1,4,16-triene-3,20-dione, is a synthetic corticosteroid[3][4]. Like other glucocorticoids, its therapeutic potential is likely rooted in its anti-inflammatory and immunosuppressive activities. The metabolic fate of corticosteroids is heavily influenced by the cytochrome P450 (CYP) enzyme superfamily, particularly the CYP3A subfamily, which is highly expressed in the liver[5][6]. Understanding how the unique structural features of this compound—specifically the double bond at the C16-17 position—influence its interaction with these enzymes is the core objective of this investigation.

1.2 Study Objectives

This guide outlines a definitive in vitro study to:

-

Determine the rate of disappearance of this compound in the presence of a metabolically active system.

-

Calculate its in vitro half-life (t½).

-

Determine its in vitro intrinsic clearance (CLint).

-

Provide a basis for predicting its in vivo hepatic clearance and classifying its metabolic stability.

Scientific & Methodological Framework

The selection of an appropriate in vitro system is critical for generating clinically relevant data. While intact hepatocytes offer a complete metabolic picture (containing both Phase I and Phase II enzymes), human liver microsomes (HLM) are an excellent, well-characterized, and cost-effective choice for initial stability screening, especially for compounds suspected of undergoing CYP-mediated metabolism[7][8][9].

2.1 Rationale for Human Liver Microsomes (HLM)

HLMs are vesicles of the endoplasmic reticulum isolated from hepatocytes. They contain a high concentration of Phase I enzymes, most notably the CYP P450s[10]. Since corticosteroids are primarily metabolized by CYP3A4, HLMs represent a highly relevant and focused system for this investigation[5][6]. The experimental design requires the addition of a cofactor, NADPH, which provides the necessary reducing equivalents for CYP enzyme activity[5][11].

2.2 Key Parameters: Half-Life and Intrinsic Clearance

-

In Vitro Half-Life (t½): This is the time required for 50% of the initial concentration of this compound to be metabolized. It is a direct measure of the metabolic rate under specific in vitro conditions.

-

In Vitro Intrinsic Clearance (CLint): This parameter reflects the inherent ability of the liver enzymes to metabolize a drug, normalized for the amount of enzymatic protein used[9]. It is calculated from the half-life and is essential for extrapolating in vitro data to predict in vivo hepatic clearance[11][12][13].

Experimental Design and Protocols

A robust protocol must be self-validating. This is achieved through the inclusion of appropriate controls that verify the metabolic competence of the HLM batch and rule out non-specific compound degradation.

3.1 Materials and Reagents

| Reagent/Material | Specifications | Purpose |

| This compound | >98% Purity | Test Compound |

| Pooled Human Liver Microsomes | 20 mg/mL protein | Source of metabolic enzymes |

| Testosterone | >98% Purity | High-Clearance Positive Control |

| Verapamil | >98% Purity | Intermediate-Clearance Positive Control |

| Potassium Phosphate Buffer | 100 mM, pH 7.4 | Maintain physiological pH |

| NADPH Regenerating System | Solution A (NADP+), Solution B (G6P, G6PDH) | Cofactor for CYP enzyme activity |

| Acetonitrile (ACN) with Internal Standard | HPLC Grade | Reaction termination and protein precipitation |

| 96-well Incubation Plate | Non-binding surface | Reaction vessel |

| LC-MS/MS System | Triple Quadrupole or High-Resolution MS | Quantification of compounds |

3.2 Experimental Workflow Diagram

Caption: Experimental workflow for the HLM stability assay.

3.3 Detailed Step-by-Step Protocol

-

Prepare Master Mix: On ice, prepare a master mix of 100 mM phosphate buffer (pH 7.4) and human liver microsomes to a final protein concentration of 0.5 mg/mL in the incubation well.

-

Aliquot Master Mix: Add the appropriate volume of the master mix to each well of a 96-well plate.

-

Pre-incubation: Place the plate in a shaking incubator at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate Reaction: To start the reaction, add this compound (or control compounds) to a final concentration of 1 µM. Immediately after, add the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.

-

Causality: Adding the compound before the NADPH ensures that the reaction does not start prematurely. The 1 µM concentration is typically below the Km for most CYP enzymes, ensuring the reaction follows first-order kinetics.

-

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding 2 volumes (e.g., 400 µL) of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable compound like Dexamethasone).

-

Self-Validation: The T=0 sample is critical. It is prepared by adding the quenching solution before adding the NADPH, representing 100% of the compound at the start of the reaction.

-

-

Control Incubations:

-

Positive Controls: Run Testosterone (high clearance) and Verapamil (intermediate clearance) in parallel to confirm the metabolic activity of the HLM lot.

-

Negative Control: Run an incubation of this compound without the NADPH regenerating system to check for non-enzymatic degradation (e.g., chemical instability).

-

-

Sample Processing: Seal the plate, vortex thoroughly, and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.

-

LC-MS/MS Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis. Quantify the remaining parent compound at each time point by monitoring specific mass transitions relative to the internal standard.

Data Analysis and Interpretation

The primary data output from the LC-MS/MS is the peak area ratio of the analyte to the internal standard at each time point.

4.1 Calculating Metabolic Rate

-

Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

-

Plot the natural logarithm (ln) of the percent remaining versus time.

-

The slope of this line, determined by linear regression, represents the elimination rate constant (k). The line should have a good correlation coefficient (R² > 0.9) for the data to be considered reliable.

-

Slope (k) = (ln C₁ - ln C₂) / (t₂ - t₁)

-

4.2 Determining Half-Life and Intrinsic Clearance

Once the rate constant (k) is determined, the key stability parameters can be calculated using the following industry-standard equations[8][11][14].

-

In Vitro Half-Life (t½):

-

t½ (min) = 0.693 / k

-

-

In Vitro Intrinsic Clearance (CLint):

-

CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Protein Amount (mg))

-

4.3 Hypothetical Data and Interpretation

| Compound | t½ (min) | CLint (µL/min/mg protein) | Stability Classification |

| Testosterone (Control) | 8.5 | 163.1 | High Clearance |

| Verapamil (Control) | 25.0 | 55.4 | Intermediate Clearance |

| This compound | 45.2 | 30.7 | Moderate Clearance |

| Warfarin (Low Control) | >120 | <11.5 | Low Clearance |

This table contains illustrative data for interpretation purposes.

Based on this hypothetical data, this compound would be classified as having moderate metabolic stability. Its clearance is significantly lower than the high-clearance control but faster than a low-clearance compound. This suggests it would likely have acceptable in vivo half-life and bioavailability.

Discussion and Future Directions

The finding of moderate stability for this compound provides crucial information for its development path.

5.1 Predicted Metabolic Pathways

Corticosteroids primarily undergo hydroxylation reactions mediated by CYP3A4[6]. The most likely metabolic soft spots on the this compound structure would be sites accessible to oxidative attack. Metabolite identification studies would be the next logical step to confirm these pathways.

Caption: Potential metabolic pathways for this compound.

5.2 Implications and Next Steps

The moderate CLint value suggests that this compound is unlikely to be subject to extensive first-pass metabolism. This is a favorable characteristic. The next steps in the preclinical DMPK (Drug Metabolism and Pharmacokinetics) package should include:

-

Reaction Phenotyping: Using recombinant CYP enzymes to definitively identify which specific isoforms (e.g., CYP3A4, CYP3A5) are responsible for its metabolism[15].

-

Metabolite Identification: Characterizing the structure of major metabolites to assess if they are pharmacologically active or potentially toxic.

-

Cross-Species Comparison: Repeating the stability assay in liver microsomes from preclinical safety species (e.g., rat, dog) to ensure they are appropriate models for human metabolism.

-

Regulatory Alignment: The data generated from these studies are essential components of regulatory submissions to agencies like the FDA[7][16][17].

Conclusion

This technical guide has detailed a scientifically rigorous and validated methodology for determining the in vitro metabolic stability of this compound. By employing human liver microsomes and adhering to best practices in experimental design and data analysis, researchers can generate reliable half-life and intrinsic clearance values. This information is not merely a data point but a critical piece of the puzzle, enabling informed decisions, guiding chemical optimization, and ultimately de-risking the progression of a compound toward clinical development.

References

-

Daley, E. et al. (2013). Metabolic Pathways of Inhaled Glucocorticoids by the CYP3A Enzymes. Available at: [Link]

-

Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Available at: [Link]

-

Dvorak, Z. et al. (2010). Regulation of drug-metabolizing cytochrome P450 enzymes by glucocorticoids. Available at: [Link]

-

Various Authors. (2025). What is the role of CYP3A4 (cytochrome P450 3A4) in the metabolism of prednisone?. Available at: [Link]

-

Regulations.gov. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry DRAFT GUIDANCE. Available at: [Link]

-

Pascussi, J. et al. (2011). Steroid regulation of drug-metabolizing cytochromes P450. PubMed. Available at: [Link]

-

BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. Available at: [Link]

-

BioIVT. (2022). Are in vitro drug metabolism and drug-drug interaction studies critical for an IND?. Available at: [Link]

-

Auchus, R. & Sharifi, N. (2020). Strategies to inhibit steroid cytochrome P450 enzymes to benefit human health. Available at: [Link]

-

U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. Available at: [Link]

-

Sugiyama, Y. & Yamano, K. (2013). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. PMC. Available at: [Link]

-

Cleanchem. (n.d.). This compound | CAS No: 3103-17-1. Available at: [Link]

-

ResearchGate. (n.d.). In vitro half-life and intrinsic clearance (CL int ) with predicted in vivo hepatic clearance (CL H ) and hepatic extraction ratio (E H ). Available at: [Link]

-

Black, S. et al. (2021). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and. Available at: [Link]

-

Oxford Academic. (2024). Data set of fraction unbound values in the in vitro incubations for metabolic studies for better prediction of human clearance. Available at: [Link]

-

Nassar, A. et al. (2009). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC. Available at: [Link]

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Available at: [Link]

-

Patsnap. (2025). How to Conduct an In Vitro Metabolic Stability Study. Available at: [Link]

Sources

- 1. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. esschemco.com [esschemco.com]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. droracle.ai [droracle.ai]

- 7. bioivt.com [bioivt.com]

- 8. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]

- 9. nuvisan.com [nuvisan.com]

- 10. Steroid regulation of drug-metabolizing cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 12. Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scottglynn.com [scottglynn.com]

- 14. researchgate.net [researchgate.net]

- 15. bioivt.com [bioivt.com]

- 16. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]

- 17. regulations.gov [regulations.gov]

Methodological & Application

Application Note: High-Resolution Quantification of Deoxyprednisolone-16-ene in Bulk Drug Substances

Here is a detailed Application Note and Protocol guide for the quantification of Deoxyprednisolone-16-ene, designed for researchers and QC professionals in the pharmaceutical industry.

Introduction & Scientific Context

In the synthesis and stability profiling of corticosteroids, particularly Prednisolone and Desonide , the formation of "ene" impurities via elimination reactions is a critical quality attribute. This compound (CAS: 3103-17-1) is a specific degradation product and process impurity formed by the acid-catalyzed dehydration of the 17

The Analytical Challenge

The quantification of this compound presents a unique chromatographic challenge due to its structural similarity to the parent molecule.

-

Structural Difference: The impurity lacks the 17-hydroxyl group and possesses a double bond at the C16-C17 position (

). -

Chromatographic Behavior: The loss of the polar -OH group and the introduction of the double bond significantly increases the hydrophobicity of the molecule compared to Prednisolone. Consequently, it elutes after the parent peak in Reverse-Phase (RP) systems.

-

Regulatory Relevance: Under ICH Q3A(R2) guidelines, this impurity must be reported if it exceeds the threshold (typically 0.05% or 0.10%), requiring a highly selective method capable of baseline resolution (

).

Chemical Identity[1][2][3][4][5][6][7][8]

-

IUPAC Name: 11

,21-Dihydroxypregna-1,4,16-triene-3,20-dione[1][2] -

Molecular Formula:

-

Molecular Weight: 342.43 g/mol

Method Development Strategy

To achieve robust separation, this protocol utilizes a C18 stationary phase combined with a Tetrahydrofuran (THF) modified mobile phase.[4][5]

Why this configuration?

-

Stationary Phase (C18): The hydrophobic nature of the

impurity requires a strong hydrophobic stationary phase for adequate retention. Phenyl-hexyl columns were evaluated but C18 provided superior peak shape for the conjugated enone system. -

Mobile Phase Modifier (THF): Tetrahydrofuran is critical in steroid analysis. Unlike Acetonitrile (ACN) or Methanol alone, THF alters the selectivity of the separation by interacting with the planar steroid skeleton, enhancing the resolution between the parent drug and the "ene" impurity.

-

Detection (UV 254 nm): The molecule retains the A-ring 1,4-diene-3-one chromophore, which absorbs strongly at 254 nm. The additional conjugation from the 16-ene double bond (conjugated with the C20 ketone) does not significantly shift the

away from the standard detection window.

Experimental Protocol

Reagents and Materials[2][4][12][13][14][15]

-

API Sample: Prednisolone or Desonide bulk substance.

-

Solvents: HPLC Grade Acetonitrile (ACN), Tetrahydrofuran (THF), and Ultrapure Water (18.2 MΩ).

-

Column: Phenomenex Gemini C18 (150 mm × 4.6 mm, 3 µm) or equivalent end-capped C18.

Chromatographic Conditions[4][12]

| Parameter | Setting |

| Column Temperature | 45°C (Critical for mass transfer and peak sharpness) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection | UV @ 254 nm |

| Run Time | 35 minutes |

| Mobile Phase A | Water / THF (90:10 v/v) |

| Mobile Phase B | Acetonitrile / THF (90:10 v/v) |

Gradient Program:

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Description |

| 0.0 | 85 | 15 | Initial Equilibration |

| 20.0 | 65 | 35 | Elution of Parent & Early Impurities |

| 25.0 | 20 | 80 | Elution of Hydrophobic 16-ene |

| 28.0 | 20 | 80 | Wash |

| 28.1 | 85 | 15 | Return to Initial |

| 35.0 | 85 | 15 | Re-equilibration |

Standard and Sample Preparation

Diluent: Acetonitrile:Water (50:50 v/v).

-

Stock Standard Solution (0.1 mg/mL):

-

Weigh 10 mg of this compound Reference Standard into a 100 mL volumetric flask.

-

Dissolve in 10 mL ACN, sonicate, and dilute to volume with Diluent.

-

-

Working Standard Solution (0.5 µg/mL - 0.1% Level):

-

Pipette 0.5 mL of Stock Solution into a 100 mL volumetric flask.

-

Dilute to volume with Diluent.

-

Note: This concentration represents the 0.1% impurity limit relative to a 0.5 mg/mL sample concentration.

-

-

Sample Solution (0.5 mg/mL):

-

Weigh 25 mg of Bulk Drug Substance into a 50 mL volumetric flask.

-

Dissolve in 10 mL ACN, sonicate for 5 mins to ensure complete dissolution.

-

Dilute to volume with Diluent.

-

System Suitability & Validation Criteria

Before routine analysis, the system must meet the following criteria to ensure data integrity (Trustworthiness).

| Parameter | Acceptance Criteria | Rationale |

| Resolution ( | > 2.0 between Parent and 16-ene | Ensures accurate integration without peak tail overlap. |

| Tailing Factor ( | 0.8 – 1.5 | Steroids can tail on active silanols; end-capping is vital. |

| Precision (RSD) | < 5.0% (n=6 injections of Working Std) | Verifies injector and pump stability at low concentrations. |

| Signal-to-Noise (S/N) | > 10 for LOQ | Ensures sensitivity at the reporting threshold. |

Relative Retention Time (RRT):

-

Prednisolone: 1.00 (~13.0 min)

-

This compound: ~1.45 (Elutes later due to hydrophobicity)

Visualizations

Impurity Formation Pathway

The following diagram illustrates the acid-catalyzed dehydration mechanism that generates the impurity.

Figure 1: Mechanism of this compound formation via dehydration of the 17-hydroxyl group.

Analytical Workflow

This flowchart guides the analyst through the critical decision points of the protocol.

Figure 2: Step-by-step analytical workflow for routine quantification.

Calculations

Quantify the impurity using the External Standard method:

Where:

- = Peak area of this compound in the sample.

- = Average peak area of this compound in the Working Standard.

- = Concentration of Standard (mg/mL).[5]

- = Concentration of Sample (mg/mL).

- = Purity of the Reference Standard (decimal, e.g., 0.99).

References

-

ICH Q3A (R2) : Impurities in New Drug Substances.[7] International Council for Harmonisation.[7] Available at: [Link]

-

USP General Chapter <621> : Chromatography. United States Pharmacopeia.[2][5] (General guidance on system suitability).

-

Spasojevic, M. et al. (2020) . An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient.[8][5] ACS Omega, 5(13), 7609–7617. Available at: [Link]

Sources

- 1. esschemco.com [esschemco.com]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. ecronicon.net [ecronicon.net]

- 6. allmpus.com [allmpus.com]

- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Synthesis of Deoxyprednisolone-16-ene Derivatives

Introduction

Deoxyprednisolone-16-ene derivatives represent a class of synthetic corticosteroids characterized by the core structure of prednisolone, but lacking the 21-hydroxyl group and featuring a double bond between carbons 16 and 17. This structural modification significantly influences the molecule's pharmacokinetic and pharmacodynamic properties. The introduction of the 16-ene functionality can alter the anti-inflammatory potency, metabolic stability, and side-effect profile compared to traditional corticosteroids. For instance, the planarity introduced by the C16-C17 double bond can affect receptor binding affinity, while the absence of the 21-hydroxyl group modifies the molecule's polarity and metabolic fate.

These derivatives are of significant interest to researchers in medicinal chemistry and drug development for their potential as novel anti-inflammatory agents or as key intermediates in the synthesis of more complex steroids, such as budesonide and ciclesonide, which are used in the treatment of asthma and other inflammatory conditions[1]. This guide provides detailed protocols and technical insights into the primary synthetic routes for preparing this compound derivatives, designed for professionals in pharmaceutical research and development.

Core Synthetic Strategies

The synthesis of this compound derivatives can be approached through several strategic pathways. The choice of strategy often depends on the availability of starting materials, desired scale, and the specific substitution pattern of the target molecule. The most common and effective strategies are outlined below.

Diagram: General Synthetic Approaches

Caption: Overview of primary synthetic routes to this compound derivatives.

Strategy 1: Acid-Catalyzed Rearrangement and Dehydration of Budesonide

One of the most direct methods involves the use of Budesonide as a starting material. Budesonide, a potent glucocorticoid, possesses a 16,17-acetal group which can be strategically removed under acidic conditions to yield a 16-ene derivative. This process proceeds via the formation of a 16,21-cyclic hemiacetal of 17-deoxyprednisolone.

Causality and Mechanistic Insight: The reaction is initiated by the protonation of one of the acetal oxygens by a strong acid (e.g., HCl). This leads to the cleavage of the C17-O bond and subsequent elimination of the butyraldehyde moiety. The intermediate carbocation at C17 is then stabilized by the formation of a double bond between C16 and C17, driven by the thermodynamic stability of the conjugated system. The choice of a water-containing environment and controlled heating helps to facilitate the hydrolysis and prevent unwanted side reactions.

Protocol 1: Synthesis of 17-Deoxyprednisolone-16-ene-21-oic acid derivative from Budesonide

This protocol details the conversion of Budesonide to a key this compound intermediate.

Materials and Reagents

| Reagent/Material | Specification | Supplier Example |

| Budesonide | >98% Purity | Commercially Available |

| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | 36%, Concentrated | Fisher Scientific |

| Dichloromethane (DCM) | ACS Grade | VWR |

| Saturated NaHCO₃ soln. | --- | Lab-prepared |

| Saturated NaCl soln. | --- | Lab-prepared |

| Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer and a reflux condenser, add 3.5 g of Budesonide.

-

Solvent Addition: Add 50 mL of tetrahydrofuran (THF) to the flask and stir until the Budesonide is fully dissolved.

-

Acid Addition: In a separate beaker, carefully dilute 32.6 g of 36% concentrated hydrochloric acid with 32.6 mL of deionized water. Add this diluted acid solution to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 50°C and maintain this temperature with continuous stirring for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Once the reaction is complete, cool the flask to room temperature. Reduce the volume of THF using a rotary evaporator. Add 35 mL of water to the residue and extract the aqueous layer twice with 70 mL of dichloromethane (DCM) each time.

-

Washing: Combine the organic layers. Wash the combined organic phase sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of saturated sodium chloride (brine) solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by silica gel column chromatography. Elute using a gradient of dichloromethane and methanol (starting from 25:1 to 10:1) to yield the pure off-white solid product, the 16,21-cyclic hemiacetal of 17-deoxyprednisolone. A typical yield is around 78% with a purity of >97%.

Diagram: Synthesis from Budesonide

Sources

Advanced Quality Control Protocol: Detection and Quantification of Deoxyprednisolone-16-ene in Corticosteroid Manufacturing

Abstract

This application note details the identification, separation, and quantification of Deoxyprednisolone-16-ene (Chemical Name: 11β,21-Dihydroxypregna-1,4,16-triene-3,20-dione; CAS: 3103-17-1).[1] As a principal degradation product formed via the

Introduction & Regulatory Significance[3][4][5][6]

In the manufacturing of corticosteroids (e.g., Prednisolone, Desonide, Budesonide), the stability of the D-ring is of paramount concern. Under acidic conditions or thermal stress, the tertiary alcohol at position C17 is prone to dehydration. This reaction yields This compound (often referred to as the

Regulatory Context (ICH Q3A/B)

Regulatory bodies require stringent control of this impurity due to its potential to alter the safety profile of the drug product.[2]

-

Reporting Threshold: > 0.05%

-

Identification Threshold: > 0.10% (for max daily dose

2g) -

Qualification Threshold: > 0.15%

Failure to resolve this impurity from the main peak often leads to "peak purity" failures during stability testing, necessitating the high-resolution protocol detailed below.

Chemical Basis: Formation Mechanism

To control the impurity, one must understand its origin.[2] The formation of this compound is an acid-catalyzed dehydration. The 17

DOT Diagram 1: Degradation Pathway

The following diagram illustrates the transition from Prednisolone to the 16-ene impurity under stress conditions.

Figure 1: Mechanism of acid-catalyzed dehydration of the 17-hydroxyl group leading to the formation of the hydrophobic 16-ene impurity.[3]

Analytical Strategy: Method Development

The 16-ene impurity is significantly more hydrophobic than Prednisolone due to the loss of the hydroxyl group and the formation of the conjugated double bond system. This results in a longer retention time (RRT > 1.0) in Reversed-Phase Chromatography (RPC).

Critical Method Parameters (CMP)

-

Stationary Phase: A C18 column with high carbon load and end-capping is essential to maximize hydrophobic interaction and prevent peak tailing caused by residual silanols interacting with the steroid backbone.

-

Mobile Phase: Acetonitrile (ACN) is preferred over Methanol for sharper peak shapes and lower backpressure, allowing for higher flow rates.

-

Detection: The conjugated triene system (rings A + D) absorbs strongly in the UV region. 254 nm is the optimal wavelength for maximizing signal-to-noise ratio for both the API and the impurity.

Experimental Protocol

Reagents and Standards[3][6][8]

-

Reference Standard: this compound (CAS 3103-17-1), purity > 98.0%.[1]

-

API Standard: Prednisolone RS (or relevant corticosteroid).

-

Solvents: HPLC Grade Acetonitrile, Milli-Q Water, Formic Acid (or Orthophosphoric Acid).

Chromatographic Conditions[8][9][10]

| Parameter | Setting |

| Column | C18, 150 x 4.6 mm, 3.0 µm (e.g., Phenomenex Gemini or Waters Symmetry) |

| Column Temp | 40°C ± 1°C |

| Flow Rate | 1.0 mL/min |

| Injection Vol | 10 - 20 µL |

| Detection | UV @ 254 nm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (100%) |

Gradient Program

The following gradient is designed to elute the polar API first, followed by a ramp to elute the hydrophobic 16-ene impurity.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 80 | 20 | Equilibration |

| 15.0 | 60 | 40 | Elution of API |

| 25.0 | 20 | 80 | Elution of 16-ene Impurity |

| 30.0 | 20 | 80 | Wash |

| 30.1 | 80 | 20 | Re-equilibration |

| 35.0 | 80 | 20 | End |

Standard Preparation & System Suitability

Stock Solution A (Impurity): Dissolve 5.0 mg of this compound in 50 mL of ACN. Stock Solution B (API): Dissolve 50.0 mg of Prednisolone in 50 mL of Mobile Phase A:B (80:20). System Suitability Solution: Spike 1.0 mL of Stock A into 99.0 mL of Stock B.

Acceptance Criteria:

-

Resolution (

): > 2.0 between Prednisolone and this compound. -

Tailing Factor (

): < 1.5 for both peaks. -

Relative Retention Time (RRT): The 16-ene impurity typically elutes at RRT ~1.2 to 1.4 relative to Prednisolone.

DOT Diagram 2: QC Workflow

This workflow ensures data integrity and prevents false positives/negatives during batch release.

Figure 2: Step-by-step Quality Control workflow for batch release testing of corticosteroid APIs.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Co-elution | Gradient slope too shallow or organic start % too high. | Decrease initial %B to 15% or 10% to increase retention of the API, allowing more separation space for the impurity. |

| Peak Tailing | Secondary interactions with silanols. | Ensure the column is "End-capped". Increase buffer ionic strength or add 0.1% Triethylamine (TEA) if using phosphate buffer (pH 3.0). |

| Ghost Peaks | Carryover of hydrophobic 16-ene impurity. | The 16-ene moiety is sticky. Ensure the "Wash" step (80% B) is sufficient. Use a needle wash of 100% ACN. |

References

-

ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[4] International Council for Harmonisation.[2][4] Link

-

European Pharmacopoeia (Ph.[5] Eur.). Prednisolone Monograph 0353.[5] European Directorate for the Quality of Medicines & HealthCare. Link

-

U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF. Link

-

PubChem. Compound Summary: 11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione (CAS 3103-17-1). National Center for Biotechnology Information. Link

-

ChemicalBook. this compound Product Description.Link

Sources

- 1. esschemco.com [esschemco.com]

- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 3. 11-Deoxy Prednisolone | TRC-D249850-50MG | LGC Standards [lgcstandards.com]

- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: HPLC Optimization for Corticosteroid Isomers

Topic: Separation of Deoxyprednisolone-16-ene and Related Isomers Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "Delta-16" Challenge

Welcome to the Steroid Analysis Center of Excellence. You are likely here because you are observing a critical impurity in your Prednisolone or related corticosteroid workflow—specifically the This compound (often formed via acid-catalyzed dehydration of the 17

The Chromatographic Problem: The "16-ene" species introduces a double bond at the D-ring. This creates two simultaneous shifts in physicochemical properties:

-

Increased Hydrophobicity: Loss of the hydroxyl group significantly increases retention on C18 phases.

-

-Electron Density: The new double bond creates a specific site for

This guide moves beyond standard pharmacopeial monographs (USP/EP) to provide a "First-Principles" approach to separating this specific hydrophobic alkene from its parent and positional isomers.

Module 1: Stationary Phase Selection (The Selectivity Engine)

Core Directive: Do not default to a generic C18 if you are struggling with isomer resolution. The separation of the 16-ene species from other deoxyprednisolone isomers (e.g., 21-deoxy or 11-deoxy) requires maximizing selectivity (

Comparison of Phase Chemistries

| Column Chemistry | Mechanism of Action | Suitability for 16-ene Separation | Recommendation |

| C18 (L1) | Hydrophobic Interaction | Moderate. Good for general retention, but may fail to resolve the 16-ene from other hydrophobic impurities (like Prednisolone Acetate). | Use only high-carbon load, fully end-capped columns (e.g., Gemini C18). |

| Phenyl-Hexyl (L11) | Excellent. The phenyl ring interacts specifically with the | Primary Recommendation for difficult isomer pairs. | |

| Pentafluorophenyl (PFP) | Dipole-Dipole + | High. Strong shape selectivity for steroid ring systems. Excellent for separating stereoisomers. | Use if Phenyl-Hexyl fails to resolve positional isomers. |

| Polar-Embedded C18 | Hydrophobic + H-bonding shielding | Low. Better for basic compounds; less advantage for neutral steroid isomers. | Not recommended for this specific separation. |

Expert Insight:

"If your 16-ene impurity co-elutes with a 'known' impurity like Prednisone on a C18, switch to a Phenyl-Hexyl column. The

-retention mechanism will shift the 16-ene peak (retention increases) relative to the saturated ring structures, breaking the co-elution."

Module 2: Mobile Phase Engineering

The Organic Modifier Debate: ACN vs. MeOH

For corticosteroids, the choice of solvent changes the conformation of the steroid in solution and the solvation shell around the stationary phase.

-

Acetonitrile (ACN): Aprotic. Generally yields sharper peaks and lower backpressure. However, it suppresses

- -

Methanol (MeOH): Protic. Promotes

-

Protocol: If using a Phenyl-Hexyl column to target the 16-ene, you must use Methanol (or a MeOH/ACN blend) to activate the

Temperature Control

Steroid isomers are highly sensitive to temperature.

-

Standard:

-

Optimization: If resolution (

) is

Module 3: Troubleshooting Dashboard (FAQ)

Q1: The this compound peak is co-eluting with the Prednisolone Acetate peak. How do I separate them?

Diagnosis: Both compounds are hydrophobic. On a C18 column, their hydrophobicities are nearly identical. Solution:

-

Change Selectivity: Switch to a Phenyl-Hexyl column. The 16-ene has a conjugated system (if adjacent to the ketone) or isolated double bond that interacts differently with the phenyl ring than the acetate ester.

-

Modify Solvent: Switch from 100% ACN to a 50:50 ACN:MeOH mix. The MeOH will help differentiate the planar 16-ene structure from the bulky acetate group.

Q2: I observe peak splitting for the 16-ene impurity. Is this column failure?

Diagnosis: Likely not. This is often due to rotamers or stereoisomers (if the synthesis allows for 16

-

Ensure your sample diluent matches the initial mobile phase conditions (e.g., if starting at 20% Organic, dissolve sample in 20-30% Organic). Dissolving pure hydrophobic steroids in 100% MeOH and injecting into a high-aqueous stream causes "precipitation" at the column head, leading to split peaks.

Q3: My retention times are drifting day-to-day.

Diagnosis: Corticosteroids are neutral, so pH usually isn't the culprit for drift. The issue is likely Temperature or Mobile Phase Evaporation . Solution:

-

Thermostat: Ensure the column compartment is actively controlled (not ambient).

-

Premixed Mobile Phase: If running isocratic, premix your aqueous/organic phases rather than using the pump to mix. This prevents mixing enthalpy changes and outgassing bubbles.

Module 4: Method Development Workflow

The following diagram outlines the logical decision tree for optimizing the separation of the 16-ene impurity.

Caption: Decision tree for optimizing resolution (

Module 5: Standard Operating Protocol (Optimization Phase)

Objective: Establish baseline separation for this compound.

1. Preparation:

-

Mobile Phase A: Milli-Q Water (No buffer required for neutral steroids, but 0.1% Formic Acid is recommended if using MS detection).

-

Mobile Phase B: Methanol (HPLC Grade).

-

Sample: Spiked solution containing Prednisolone (1 mg/mL) and 16-ene impurity (0.01 mg/mL).

2. Gradient Screening (Phenyl-Hexyl Column):

-

Column: 150 x 4.6 mm, 3

m Phenyl-Hexyl. -

Temp:

. -

Program:

-

0 min: 30% B

-

20 min: 80% B (Linear gradient)

-

25 min: 80% B (Wash)

-

3. Data Analysis:

-

Calculate Resolution (

) and Selectivity ( -

If the 16-ene peak elutes too close to the solvent front, reduce initial %B to 20%.

-

If the 16-ene peak tails (

), check column end-capping status.

References

-

European Directorate for the Quality of Medicines (EDQM). Prednisolone Monograph 01/2008:0353.[4] European Pharmacopoeia.[4][5] (Detailed impurity profiling including Impurity J - 11-deoxyprednisolone).

-

Thermo Fisher Scientific. Robust Extraction, Separation And Quantitation Of Structural Isomer Steroids. (Application Note detailing Biphenyl/Phenyl selectivity for steroid isomers).

-

PerkinElmer. Improved HPLC Separation of Steroids Using a Polar End Capped LC Column. (Comparison of C18 vs. AQ phases for polar corticosteroids).

-

H.J. Issaq, et al. The separation of steroid isomers by HPLC.[6] Journal of Liquid Chromatography & Related Technologies. (Foundational text on steroid isomer separation mechanisms).

Sources

Technical Support Center: Deoxyprednisolone-16-ene Formulation Stability

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working to improve the stability of Deoxyprednisolone-16-ene formulations. It is designed in a practical, question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound formulation is showing a rapid loss of potency. What are the most likely causes?

A1: Loss of potency in corticosteroid formulations is typically rooted in chemical degradation. For this compound and related structures, the primary culprits are oxidation, hydrolysis, and photodegradation.[1][2][3] The specific cause in your case will depend on your formulation's composition and storage conditions.

-

Oxidative Degradation: The dihydroxyacetone side chain (specifically the 20-keto-21-hydroxyl group) is highly susceptible to oxidation.[4][5] This process can be accelerated by the presence of molecular oxygen, trace metal ions (which act as catalysts), and peroxides that may be present as impurities in excipients.[5][6]

-

Hydrolysis: The stability of corticosteroids is often pH-dependent. Both acidic and alkaline conditions can catalyze hydrolysis, leading to the formation of various degradation products.[5][7] Liquid and semi-solid formulations containing water are particularly vulnerable.[8]

-

Photodegradation: Exposure to UV or visible light can provide the energy needed to initiate degradation reactions.[9][10] If your formulation is not adequately protected from light, this can be a significant contributor to potency loss.[8][11]

To diagnose the issue, a systematic approach is required. Start by reviewing your formulation composition and storage procedures. A forced degradation study is the definitive method for identifying the specific vulnerabilities of your formulation.

Q2: I'm observing unknown peaks in my HPLC/UPLC chromatogram during stability testing. What could these be?

A2: The appearance of new peaks is a clear indicator of degradation. Based on the known degradation pathways of corticosteroids, these impurities are likely the result of oxidation or pH-mediated reactions.[12][13]

Common degradation products for corticosteroids include:

-

Oxidation Products: Baeyer-Villiger oxidation can lead to the formation of aldehyde and carboxylic acid impurities.[12] The 20-keto-21-hydroxyl group is a primary site for such reactions.[4]

-

Rearrangement Products: Acid-catalyzed β-elimination of water from the side chain, known as the Mattox rearrangement, can form enol aldehyde degradants.[12]

-

Base-Catalyzed Degradants: In alkaline conditions, corticosteroids can undergo autooxidation to yield a variety of products, including 17-carboxylic acid derivatives.[5]

The diagram below illustrates the main degradation triggers for a corticosteroid like this compound.

Caption: Workflow for Diagnosing and Resolving Formulation Instability.

References

- Topically used corticosteroids: What is the big picture of drug product degradation? European Journal of Pharmaceutical Sciences.

- Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. SCIRP.

- The S-oxidative degradation of a novel corticosteroid tipredane (INN). Part I. PubMed.

- The kinetics of base catalysed degradation of prednisolone. ResearchGate.

- The Effect of some Formulation Adjuncts on the Stability of Hydrocortisone. ResearchGate.

- Forced Degradation Studies of Corticosteroids With an Alumina-Steroid-Ethanol Model for Predicting Chemical Stability and Degradation Products of Pressurized Metered-Dose Inhaler Formulations. PubMed.

- Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study. PMC.

- Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. Semantic Scholar.

- An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. ACS Omega.

- This compound | CAS No: 3103-17-1. Cleanchem.

- Analysis of Glucocorticoids as Potential Adulterants in Cosmetic Products: A Dual Approach for Qualitative and Quantitative Evaluation Based on ELISA and HPLC-MS Methods. MDPI.

- Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline.

- FORMULATION OF MODIFIED-RELEASE TABLETS OF CORTICOSTEROID. ResearchGate.

- Stability of Hydrocortisone in Oral Powder Form Compounded for Pediatric Patients in Japan. MDPI.

- Stereoisomeric Prodrugs to Improve Prednisolone Absorption. JSciMed Central.

- Stabilizer Excipients. American Pharmaceutical Review.

- Drug stability. Various Sources.

- Desonide-16-ene CAS [3103-17-1]. Expert Synthesis Solutions.

- 4 Factors Influencing the Stability of Medicinal Products. QbD Group.

- Stabilizer Excipients. Protheragen.

- Excipients Use in Parenteral and Lyophilized Formulation Development. ResearchGate.

- Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH.

- A reinvestigation of the D-homoannular rearrangement and subsequent degradation pathways of (11 beta,16 alpha)-9-fluoro-11,16,17,21- tetrahydroxypregna-1,4-diene-3,20-dione (triamcinolone). PubMed.

- Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. Academically.

- Factors That Affect the Stability of Compounded Medications. The PCCA Blog.

- Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed.

- Desonide-16-ene. ARTIS STANDARDS.

- Guideline for Stability Study of Imported Drug Substance and Drug Product. Egyptian Drug Authority.

- Analytical Method Development and Validation of Prednisolone Sodium Phosphate by QbD Approach. IOSR Journal.

- 11-Deoxy Prednisolone. LGC Standards.

- 16Alpha-Hydroxy Prednisolone-9(11)-ene. USP.

- Stabilizing excipients for therapeutic protein formulations. Google Patents.

- Prednisolone degradation by UV/chlorine process: Influence factors, transformation products and mechanism. PubMed.

- Kinetics and mechanistic study on degradation of prednisone acetate by ozone. PubMed.

- Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. Neurelis.

- Stability plot for prednisolone drug at pH 7.4 and pH 4.5. ResearchGate.

- Stability Studies of a Tetraethyl Orthosilicate-Based Thixotropic Drug Delivery System. MDPI.

- Stability of prednisolone and prednisolone acetate in various vehicles used in semi-solid topical preparations. PubMed.

- Stability – Why do we care?/Justifying your product! FDA.

- Chemical Properties of Kaur-16-ene (CAS 562-28-7). Cheméo.

- 16alpha-Hydroxyprednisolone. PubChem.

- Formulation and stability testing of photolabile drugs. PubMed.

- Photodegradation of Prednisolone under UVB solar irradiation. ResearchGate.

- Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry. PubMed.

Sources

- 1. Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life [academically.com]

- 2. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]

- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Topically used corticosteroids: What is the big picture of drug product degradation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The S-oxidative degradation of a novel corticosteroid tipredane (INN). Part I: Preliminary investigations into the hydrogen peroxide S-oxidation of tipredane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jscimedcentral.com [jscimedcentral.com]

- 8. qbdgroup.com [qbdgroup.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. Formulation and stability testing of photolabile drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]

- 13. semanticscholar.org [semanticscholar.org]

Technical Support Center: Troubleshooting Low Yields in Deoxyprednisolone-16-ene Synthesis

Introduction

Welcome to the technical support center for the synthesis of Deoxyprednisolone-16-ene (also known as 11β,21-Dihydroxypregna-1,4,16-triene-3,20-dione)[1]. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with low yields during this critical synthetic transformation. The formation of the 16-ene functionality on the prednisolone scaffold is a nuanced process, often susceptible to side reactions and incomplete conversions that can significantly impact overall yield and purity.[2]

This document provides a structured, in-depth approach to troubleshooting, grounded in established chemical principles and field-proven insights. It is organized into a question-and-answer format to directly address the specific issues you may be facing in the laboratory.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the synthesis of this compound. The typical synthetic route involves the dehydration of a 17α-hydroxy functionality or the elimination from a 17α-substituted precursor. The following troubleshooting advice is based on these general pathways.

Q1: My reaction has stalled. TLC analysis shows a significant amount of starting material remaining even after extended reaction times. What are the likely causes and how can I fix this?

A1: A stalled reaction is a common issue that can often be traced back to several key factors related to reagents, reaction conditions, or the inherent stability of intermediates.

Possible Causes & Recommended Actions:

-

Insufficient Activation of the Leaving Group: The 17α-hydroxyl group is a poor leaving group. It must be converted into a better one, such as a tosylate, mesylate, or activated through strong acid catalysis.[3][4]

-

Expert Insight: If using an acid catalyst (e.g., H₂SO₄, H₃PO₄), it may be insufficient in concentration or activity. Consider a stronger acid or a higher reaction temperature. However, be aware that harsh acidic conditions can promote unwanted side reactions.[5] For a milder approach, converting the alcohol to a sulfonate ester (mesylate or tosylate) is often more effective. This creates an excellent leaving group for a subsequent elimination step.[3][4]

-

-

Moisture in the Reaction: Anhydrous conditions are often critical, especially if you are using moisture-sensitive reagents like mesyl chloride or tosyl chloride for activation.[6]

-

Inadequate Temperature: Elimination reactions often require sufficient thermal energy to overcome the activation barrier.

-

Action: If your protocol allows, try incrementally increasing the reaction temperature while carefully monitoring the reaction progress by TLC. Be cautious of decomposition at excessively high temperatures.[8]

-

-

Poor Reagent Quality: Degradation of reagents, especially the activating agent (e.g., mesyl chloride) or the base used for elimination, can lead to an incomplete reaction.

-

Action: Use freshly opened or purified reagents. It is good practice to verify the purity of your starting material as well.[7]

-

Q2: My reaction yields are low due to the formation of multiple byproducts. How can I improve the selectivity towards this compound?

A2: The formation of byproducts is a frequent challenge in steroid chemistry due to the presence of multiple reactive sites.[2] Improving selectivity is key to achieving higher yields.

Common Byproducts & Mitigation Strategies:

-

Formation of Isomeric Alkenes: Depending on the elimination conditions, you might form other, more thermodynamically stable alkenes through rearrangement. The acid-catalyzed dehydration of tertiary alcohols proceeds via a carbocation intermediate, which can be prone to rearrangement.[9][10][11]

-

Expert Insight: To minimize rearrangements, avoid harsh acidic conditions where possible. A two-step procedure involving mesylation followed by elimination with a non-nucleophilic base (e.g., DBU, triethylamine) often provides better regioselectivity. The E2 mechanism, which is favored by this two-step process, is less prone to carbocation rearrangements than the E1 mechanism.[9]

-

-

Degradation of the Steroid Core: The conjugated diene system in the A-ring of prednisolone derivatives can be sensitive to strong acids and high temperatures, leading to decomposition.[12]

-

Action: Monitor your reaction closely. If you observe the formation of baseline material or multiple colored spots on your TLC plate, consider reducing the reaction temperature or time.[7] Using milder reagents is also advisable.

-

-

Side Reactions at Other Positions: The C-11 hydroxyl and C-21 hydroxyl groups can also undergo side reactions, such as esterification or oxidation, depending on the reagents used.

-

Action: Protect sensitive functional groups if necessary. For instance, the C-21 hydroxyl can be protected as an acetate ester, which can be removed later in the synthetic sequence.[13]

-

Visualizing the Troubleshooting Workflow

A systematic approach is crucial when troubleshooting. The following workflow provides a logical sequence of steps to diagnose and resolve low-yield issues.

Caption: A logical workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying this compound? A1: Column chromatography on silica gel is the most common method for purifying steroidal compounds.[14] Due to the similar polarity of steroidal byproducts, a careful selection of the eluent system is crucial.[15] A gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, often provides the best separation. For particularly difficult separations, silver nitrate-impregnated silica gel chromatography can be effective for separating compounds based on the degree of unsaturation.[16]

Q2: Can I monitor the reaction using methods other than TLC? A2: Yes, High-Performance Liquid Chromatography (HPLC) is an excellent quantitative method for monitoring the reaction. It can provide precise information on the consumption of starting material and the formation of the product and byproducts. Mass spectrometry can also be used to identify the masses of the various components in the reaction mixture.

Q3: What are the typical reaction conditions for the acid-catalyzed dehydration of the 17α-hydroxyl group? A3: While specific conditions can vary, a common approach involves heating the steroid in the presence of a strong acid like sulfuric acid or phosphoric acid.[5][8] The reaction is often carried out in a solvent like acetic acid or toluene. Temperatures can range from room temperature to reflux, depending on the reactivity of the substrate.[8] It's important to start with milder conditions and only increase the temperature or acid concentration if the reaction is not proceeding.[9]

Q4: How do I prepare a mesylate or tosylate of the 17α-hydroxy-prednisolone derivative? A4: The alcohol is typically dissolved in an anhydrous aprotic solvent (like dichloromethane or pyridine) and cooled in an ice bath. Mesyl chloride (MsCl) or Tosyl chloride (TsCl) is then added, often in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct.[4] The reaction should be conducted under an inert atmosphere to prevent moisture from quenching the reagents.

Key Experimental Protocols

Protocol 1: General Procedure for Mesylation and Elimination

-

Mesylation:

-

Dissolve the 17α-hydroxy-prednisolone derivative (1.0 eq) in anhydrous dichloromethane under an argon atmosphere.

-

Add triethylamine (1.5 eq) and cool the mixture to 0 °C.

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise.

-

Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed.

-

Upon completion, quench the reaction with cold water and extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure to obtain the crude mesylate, which is often used in the next step without further purification.

-

-

Elimination:

-

Dissolve the crude mesylate in an anhydrous solvent like toluene or DMF.

-

Add a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq).

-

Heat the reaction mixture (e.g., to 80-100 °C) and monitor by TLC for the formation of the 16-ene product.

-